methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide CAS No. 1311743-10-8](/img/structure/B2501632.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide is a synthetic organic compound Its unique structure comprises several functional groups: a benzyloxy group, phenyl ring, nitrile group, pyridinone, and propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide, one typically starts with appropriate nitrile precursors and performs a series of condensation, nucleophilic substitution, and amide formation reactions. For instance:
Condensation Reaction: : Combine 4-(benzyloxy)benzyl cyanide with a suitable aldehyde under basic conditions to form the intermediate.
Cyclization: : Using a cyclization agent like phosphorus oxychloride (POCl3), the intermediate undergoes cyclization.
Amidation: : The final step involves converting the nitrile group into the propanamide using reagents like ammonia or amine under heat.
Industrial Production Methods
Large-scale production relies on similar principles but optimized for efficiency, cost-effectiveness, and scalability. High-throughput equipment, such as continuous flow reactors, ensures precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation to form oxidized derivatives, often using agents like hydrogen peroxide (H₂O₂).
Reduction: : Reduction, especially at the nitrile group, can be carried out using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: : N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide participates in nucleophilic aromatic substitution due to its electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : H₂O₂, potassium permanganate (KMnO₄)
Reduction: : Pd/C, sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The products vary based on the reaction type but include oxidized nitrile derivatives, reduced amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide is used as a building block for more complex molecules, aiding in the development of novel materials with unique properties.
Biology and Medicine
Biologically, this compound is investigated for its potential as a pharmaceutical precursor, particularly in designing drugs targeting specific enzymes or receptors. Its unique structural motifs may confer bioactivity, making it a candidate for anti-cancer, anti-inflammatory, or antiviral drugs.
Industry
In industrial applications, it may serve as an intermediate in the synthesis of dyes, agrochemicals, and advanced polymers due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
While specific mechanisms depend on the context, the compound's action often involves binding to specific proteins or receptors, altering their function. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
**N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,6-dimethyl-6-oxo-1,6-dihydropyridin-4-yl)propanamide
**N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)butanamide
Uniqueness
Compared to similar compounds, N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide's unique substitution pattern and functional group distribution confer distinct reactivity and potential biological activity, setting it apart in research and industrial applications.
Properties
IUPAC Name |
3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)-N-[cyano-(4-phenylmethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-22(18(2)29-26(32)23(17)14-27)12-13-25(31)30-24(15-28)20-8-10-21(11-9-20)33-16-19-6-4-3-5-7-19/h3-11,24H,12-13,16H2,1-2H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPWFDUWIHNFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CCC(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
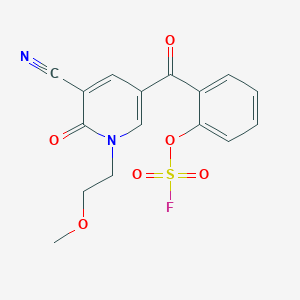
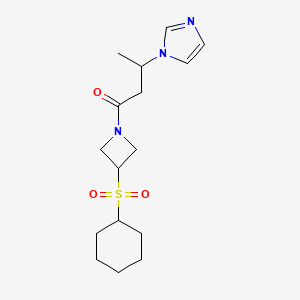
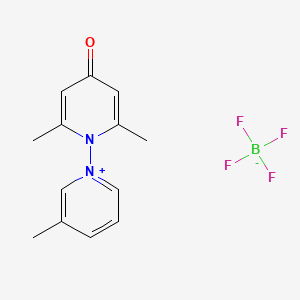
![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)
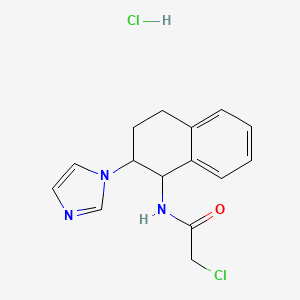
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)

![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)
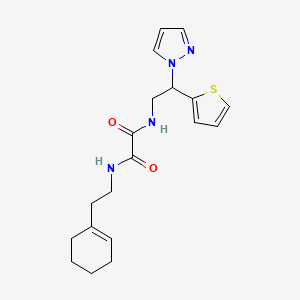
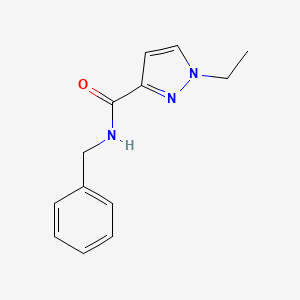
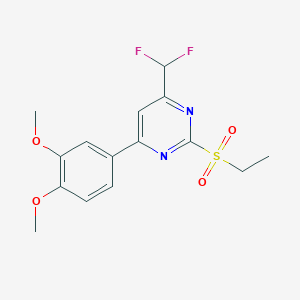
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2501571.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)
